Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Medicinal Chemistry Organic Synthesis Quality Control

Ethyl (E)-3-(4-phenoxyphenyl)acrylate (CAS 945414-28-8) is the definitive building block for installing the validated 4-phenoxyphenyl pharmacophore essential for dual FAAH/MAGL enzyme engagement (IC50 values of 0.012 μM and 0.028 μM in tetrazolecarboxamide derivatives). Simpler cinnamate esters (e.g., ethyl cinnamate, ethyl 4-methoxycinnamate) lack the extended phenoxybenzene scaffold required for this binding profile. The ethyl ester handle enables Michael additions, transesterification, and radical-initiated polymerization; the free acid analog (CAS 2215-83-0) cannot substitute in these transformations. Available at ≥97% purity from 250 mg to 100 g for SAR exploration and process scale-up.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 945414-28-8
Cat. No. B031723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (e)-3-(4-phenoxyphenyl)acrylate
CAS945414-28-8
Synonyms(E)-Ethyl 3-(4-phenoxyphenyl)acrylate
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+
InChIKeyPWDOUGMRFQWZBH-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-3-(4-phenoxyphenyl)acrylate (CAS 945414-28-8): Baseline Characterization for Procuring 4-Phenoxycinnamate Scaffolds


Ethyl (E)-3-(4-phenoxyphenyl)acrylate (CAS 945414-28-8) is a para-substituted cinnamate ester derivative featuring a phenoxy-substituted phenyl ring and an ethyl ester terminus . The compound serves as a synthetic intermediate and building block in medicinal chemistry research, most notably as a reagent for evaluating structure-activity relationships (SAR) of ketooxazole inhibitors targeting fatty acid amide hydrolase (FAAH) . The 4-phenoxyphenyl moiety constitutes a validated lipophilic scaffold that, when attached to appropriate heterocyclic systems, confers dual FAAH and monoacylglycerol lipase (MAGL) inhibitory activity [1]. The compound is commercially available at ≥98% purity from multiple suppliers with batch sizes ranging from 250 mg to 100 g, supporting both early-stage SAR exploration and scale-up synthesis .

Why Generic Cinnamate Esters Cannot Replace Ethyl (E)-3-(4-phenoxyphenyl)acrylate (CAS 945414-28-8) in FAAH-Targeted SAR Programs


Simple cinnamate esters such as ethyl cinnamate (CAS 103-36-6) or ethyl 4-methoxycinnamate lack the extended 4-phenoxyphenyl pharmacophore that is structurally essential for engagement with the FAAH and MAGL active sites . SAR studies demonstrate that the 4-phenoxybenzene lipophilic backbone serves as a privileged scaffold for endocannabinoid-degrading enzyme inhibition; replacement of the phenoxy residue with smaller substituents (e.g., methoxy, chloro, or unsubstituted phenyl) yields compounds with substantially altered enzyme inhibition profiles [1]. Furthermore, the free carboxylic acid analog, (E)-3-(4-phenoxyphenyl)acrylic acid (CAS 2215-83-0), cannot substitute for the ethyl ester in reactions requiring the α,β-unsaturated ester functionality as a Michael acceptor or in transesterification and polymerization applications where the ethyl ester group is a requisite reactive handle .

Quantitative Differentiation Evidence for Ethyl (E)-3-(4-phenoxyphenyl)acrylate (CAS 945414-28-8): Purity, Physicochemical, and Pharmacophoric Benchmarking


Commercial Purity Specification: Ethyl (E)-3-(4-phenoxyphenyl)acrylate versus Carboxylic Acid Analog and Alternative Suppliers

Ethyl (E)-3-(4-phenoxyphenyl)acrylate is commercially available at a certified purity of ≥98% (NLT 98%) from multiple established suppliers . In contrast, the carboxylic acid analog, (E)-3-(4-phenoxyphenyl)acrylic acid (CAS 2215-83-0), is typically offered at lower purity specifications, with some suppliers listing min. 95% purity for this scaffold . The higher certified purity of the ethyl ester reduces the need for pre-synthetic purification in SAR campaigns where trace impurities can confound activity readouts. Additionally, the ethyl ester exhibits an XLogP3 value of 4.5 and a topological polar surface area (TPSA) of 35.5 Ų , physicochemical parameters that differ substantially from the carboxylic acid analog (MW 240.25 g/mol, calculated XLogP3 approximately 3.5 based on standard fragment contributions), impacting compound partitioning, membrane permeability, and chromatographic behavior during purification.

Medicinal Chemistry Organic Synthesis Quality Control

Pharmacophoric Scaffold Validation: 4-Phenoxyphenyl Moiety as a Privileged FAAH/MAGL Inhibitor Backbone

The 4-phenoxybenzene moiety present in ethyl (E)-3-(4-phenoxyphenyl)acrylate has been validated as a productive lipophilic scaffold for dual FAAH/MAGL inhibition. In a systematic SAR study, N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide (compound 16), which incorporates this exact 4-phenoxyphenyl pharmacophore, demonstrated potent dual inhibitory activity with IC50 values of 0.012 μM against FAAH and 0.028 μM against MAGL [1]. In contrast, modification of the phenoxy residue to 3-chlorophenoxy (compound 45) or pyrrol-1-yl (compound 49) produced altered inhibition profiles, demonstrating that the specific 4-phenoxy substitution pattern is not functionally interchangeable with other substituents [2]. Ethyl (E)-3-(4-phenoxyphenyl)acrylate serves as a key synthetic precursor for constructing this validated pharmacophore and is explicitly utilized as a reagent to evaluate SAR of ketooxazole FAAH inhibitors .

FAAH Inhibition MAGL Inhibition Endocannabinoid System Structure-Activity Relationship

Physicochemical and Computational Descriptors: Quantifying Lipophilicity and Topological Polarity Relative to Analogous Scaffolds

The compound possesses computed physicochemical descriptors that differentiate it from simpler cinnamate analogs and inform its utility in membrane-permeable probe design. Specifically, ethyl (E)-3-(4-phenoxyphenyl)acrylate has an XLogP3 value of 4.5 and a topological polar surface area (TPSA) of 35.5 Ų . For comparison, the unsubstituted ethyl cinnamate (CAS 103-36-6) has a calculated XLogP3 of approximately 2.5-3.0 (based on standard fragment-based prediction models) and a similar TPSA of 26.3 Ų [1]. The ~1.5-2.0 log unit increase in lipophilicity conferred by the 4-phenoxy substitution translates to approximately a 30- to 100-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and protein binding characteristics. Additionally, the compound features 6 rotatable bonds and a molecular weight of 268.31 g/mol, positioning it within favorable drug-like chemical space (Lipinski Rule of Five compliant) while offering greater structural complexity than mono-substituted cinnamate building blocks .

ADME Prediction Computational Chemistry Lipophilicity Drug Design

Synthetic Yield Benchmarking: Optimized Esterification Routes for High-Purity Production

Optimized synthetic protocols for ethyl (E)-3-(4-phenoxyphenyl)acrylate report isolated yields of up to 99% when employing potassium carbonate in dimethylformamide (DMF) as the reaction system . This high-yielding route compares favorably to standard acid-catalyzed esterification methods, which typically require extended reflux times and may yield incomplete conversion. The compound can also be synthesized via esterification of (E)-3-(4-phenoxyphenyl)acrylic acid with ethanol under sulfuric acid catalysis under reflux conditions . For industrial-scale production, continuous flow processes utilizing advanced catalytic systems have been developed to further enhance throughput and consistency . The commercial availability of the compound in multi-gram quantities (up to 100 g from select suppliers) indicates that these optimized routes are sufficiently robust to support both discovery-stage SAR efforts and early process development .

Synthetic Methodology Process Chemistry Esterification Scale-up Synthesis

High-Confidence Application Scenarios for Ethyl (E)-3-(4-phenoxyphenyl)acrylate (CAS 945414-28-8) Based on Verified Evidence


FAAH and MAGL Dual Inhibitor Lead Optimization and SAR Expansion

Researchers developing inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) for pain, inflammation, or anxiety indications utilize this compound as a synthetic precursor to the validated 4-phenoxyphenyl pharmacophore. The ethyl ester serves as a versatile handle for subsequent functionalization while preserving the 4-phenoxybenzene core identified in SAR studies as optimal for dual enzyme engagement (IC50 values of 0.012 μM and 0.028 μM for FAAH and MAGL, respectively, in tetrazolecarboxamide derivatives) [1]. The compound is explicitly documented as a reagent for evaluating SAR of ketooxazole FAAH inhibitors .

Cinnamate-Based Polymer and UV-Curable Coating Formulation

Materials scientists and polymer chemists employ this compound as a reactive acrylate monomer for formulating UV-curable coatings, adhesives, and specialty polymers. The α,β-unsaturated ester functionality enables radical-initiated polymerization and photo-crosslinking, while the 4-phenoxyphenyl substituent imparts enhanced thermal stability, flexibility, and refractive index modulation compared to unsubstituted acrylate monomers . The compound is particularly suited for automotive, electronics, and optical coating applications requiring tailored mechanical and optical properties .

Synthesis of Stilbene Derivatives and Conjugated Organic Materials

This building block serves as a key precursor for constructing stilbene derivatives and extended conjugated systems with potential applications in organic electronics, fluorescent probes, and bioactive small molecules. The conjugated enoate system undergoes Michael additions, cycloadditions, and cross-coupling reactions, enabling modular assembly of diverse molecular architectures . The 4-phenoxyphenyl framework provides a biphenyl ether-like scaffold that is a privileged motif in pharmaceutical lead discovery and materials science .

Physicochemical Comparator in Membrane Permeability and ADME Profiling Studies

Computational chemists and ADME scientists utilize this compound as a reference scaffold with defined physicochemical parameters—XLogP3 of 4.5, TPSA of 35.5 Ų, and 6 rotatable bonds —for benchmarking membrane permeability predictions and for establishing structure-property relationships in CNS drug design programs. The elevated lipophilicity relative to ethyl cinnamate (ΔXLogP3 ≈ +1.5 to +2.0) provides a useful comparator for evaluating the impact of phenoxy substitution on predicted blood-brain barrier penetration and plasma protein binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.